molecular formula C21H32F2O B3177884 1-Butoxy-2,3-difluoro-4-(4-pentylcyclohexyl)benzene CAS No. 263017-37-4

1-Butoxy-2,3-difluoro-4-(4-pentylcyclohexyl)benzene

Cat. No.: B3177884
CAS No.: 263017-37-4
M. Wt: 338.5 g/mol
InChI Key: QNWDTAIRRKWLBG-UHFFFAOYSA-N
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Description

1-Butoxy-2,3-difluoro-4-(4-pentylcyclohexyl)benzene is an organic compound with the molecular formula C21H32F2O It is characterized by the presence of a butoxy group, two fluorine atoms, and a pentylcyclohexyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butoxy-2,3-difluoro-4-(4-pentylcyclohexyl)benzene typically involves the following steps:

    Formation of the Benzene Ring Substituents: The initial step involves the introduction of the butoxy and difluoro groups onto the benzene ring. This can be achieved through electrophilic aromatic substitution reactions.

    Cyclohexyl Group Addition: The pentylcyclohexyl group is introduced via a Friedel-Crafts alkylation reaction, where the benzene ring reacts with a pentylcyclohexyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

    Final Assembly: The final step involves the coupling of the substituted benzene ring with the butoxy group, typically through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Butoxy-2,3-difluoro-4-(4-pentylcyclohexyl)benzene can undergo various chemical reactions, including:

    Oxidation: The butoxy group can be oxidized to form a carbonyl compound.

    Reduction: The difluoro groups can be reduced to form a difluoromethyl compound.

    Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: Formation of 1-butoxy-2,3-difluoro-4-(4-pentylcyclohexyl)benzaldehyde.

    Reduction: Formation of 1-butoxy-2,3-difluoro-4-(4-pentylcyclohexyl)methane.

    Substitution: Formation of 1-butoxy-2,3-diamino-4-(4-pentylcyclohexyl)benzene.

Scientific Research Applications

1-Butoxy-2,3-difluoro-4-(4-pentylcyclohexyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials such as liquid crystals and polymers.

Mechanism of Action

The mechanism by which 1-Butoxy-2,3-difluoro-4-(4-pentylcyclohexyl)benzene exerts its effects involves interactions with specific molecular targets. The butoxy and difluoro groups can participate in hydrogen bonding and van der Waals interactions with proteins and enzymes, potentially modulating their activity. The pentylcyclohexyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

  • 1-Butoxy-2,3-difluoro-4-(4-propylcyclohexyl)benzene
  • 1-Butoxy-2,3-difluoro-4-(4-ethylcyclohexyl)benzene
  • 1-Butoxy-2,3-difluoro-4-(4-methylcyclohexyl)benzene

Uniqueness: 1-Butoxy-2,3-difluoro-4-(4-pentylcyclohexyl)benzene is unique due to the presence of the pentylcyclohexyl group, which imparts distinct physicochemical properties such as increased hydrophobicity and steric bulk. These features can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-butoxy-2,3-difluoro-4-(4-pentylcyclohexyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32F2O/c1-3-5-7-8-16-9-11-17(12-10-16)18-13-14-19(21(23)20(18)22)24-15-6-4-2/h13-14,16-17H,3-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWDTAIRRKWLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=C(C(=C(C=C2)OCCCC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623346
Record name 1-Butoxy-2,3-difluoro-4-(4-pentylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263017-37-4
Record name 1-Butoxy-2,3-difluoro-4-(4-pentylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1-butoxy-2,3-difluoro-4-(trans-4-pentylcyclohexyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.372
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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